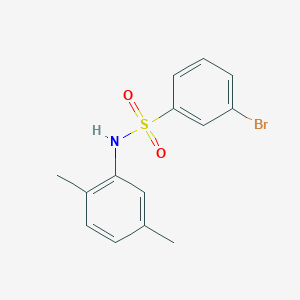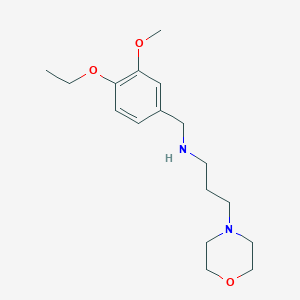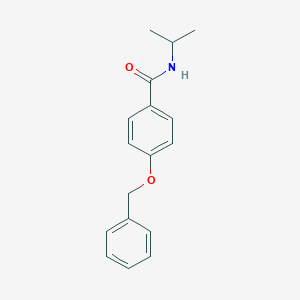
3-bromo-N-(2,5-dimethylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-(2,5-dimethylphenyl)benzenesulfonamide, also known as BDBS, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BDBS has been shown to possess a wide range of biological activities, including anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
作用機序
The exact mechanism of action of 3-bromo-N-(2,5-dimethylphenyl)benzenesulfonamide is not fully understood, but it is thought to act by inhibiting various enzymes and signaling pathways involved in inflammation and cancer. One proposed mechanism is the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
3-bromo-N-(2,5-dimethylphenyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of tumor growth. Additionally, 3-bromo-N-(2,5-dimethylphenyl)benzenesulfonamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One advantage of 3-bromo-N-(2,5-dimethylphenyl)benzenesulfonamide is its relatively simple synthesis, which makes it readily available for use in laboratory experiments. Additionally, its wide range of biological activities makes it a versatile tool for investigating various biological processes.
However, one limitation of 3-bromo-N-(2,5-dimethylphenyl)benzenesulfonamide is its relatively low solubility in water, which can make it difficult to use in certain experimental setups. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several potential future directions for research on 3-bromo-N-(2,5-dimethylphenyl)benzenesulfonamide. One area of interest is the development of 3-bromo-N-(2,5-dimethylphenyl)benzenesulfonamide-based therapies for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of 3-bromo-N-(2,5-dimethylphenyl)benzenesulfonamide and its potential applications in cancer therapy.
Another potential direction for research is the synthesis of 3-bromo-N-(2,5-dimethylphenyl)benzenesulfonamide derivatives with improved solubility and bioavailability. This could help to overcome some of the limitations of the compound and make it a more viable candidate for drug development.
Conclusion:
In conclusion, 3-bromo-N-(2,5-dimethylphenyl)benzenesulfonamide is a promising compound with a wide range of biological activities. While its mechanism of action is not fully understood, it has shown potential as a therapeutic agent for inflammatory diseases and cancer. Further research is needed to fully explore its potential applications and to develop more effective derivatives.
合成法
The synthesis of 3-bromo-N-(2,5-dimethylphenyl)benzenesulfonamide involves the reaction of 3-bromoaniline with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate sulfonamide, which is subsequently brominated to yield the final product.
科学的研究の応用
3-bromo-N-(2,5-dimethylphenyl)benzenesulfonamide has been the subject of numerous scientific studies, with researchers investigating its potential applications in various fields. One of the primary areas of interest has been its anti-inflammatory properties, with studies showing that 3-bromo-N-(2,5-dimethylphenyl)benzenesulfonamide can inhibit the production of pro-inflammatory cytokines in vitro and in vivo.
Another area of research has been the anti-cancer properties of 3-bromo-N-(2,5-dimethylphenyl)benzenesulfonamide. Studies have shown that 3-bromo-N-(2,5-dimethylphenyl)benzenesulfonamide can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 3-bromo-N-(2,5-dimethylphenyl)benzenesulfonamide has been shown to be effective against drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
特性
製品名 |
3-bromo-N-(2,5-dimethylphenyl)benzenesulfonamide |
|---|---|
分子式 |
C14H14BrNO2S |
分子量 |
340.24 g/mol |
IUPAC名 |
3-bromo-N-(2,5-dimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO2S/c1-10-6-7-11(2)14(8-10)16-19(17,18)13-5-3-4-12(15)9-13/h3-9,16H,1-2H3 |
InChIキー |
PXAXCGJAFGIFNS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC(=CC=C2)Br |
正規SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B262739.png)

![N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262742.png)
![4-[(3-Bromobenzyl)amino]-1-butanol](/img/structure/B262743.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]butan-1-ol](/img/structure/B262745.png)

![1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262754.png)

![[3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid](/img/structure/B262762.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B262768.png)
![Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B262769.png)
![2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide](/img/structure/B262770.png)
![4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide](/img/structure/B262773.png)